N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12(11-21-2)16-14(19)10-17-8-9-18(15(17)20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSOUCJQKKCFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CN1CCN(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methoxypropan-2-yl Group: This step involves the alkylation of the imidazolidinone ring with a methoxypropan-2-yl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has the following chemical structure:
- Molecular Formula : C15H21N3O
- Molecular Weight : 273.35 g/mol
This compound features an imidazolidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the imidazolidine structure. For instance, derivatives of imidazolidines have shown promising results against various cancer cell lines, including MCF-7 and Panc-1. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | IC50 (MCF-7) | IC50 (Panc-1) | Mechanism of Action |
|---|---|---|---|
| 8g | 1.2 µM | 1.4 µM | Apoptosis induction, G2/M phase arrest |
Studies indicate that modifications to the imidazolidine ring can enhance biological activity, suggesting that this compound may exhibit similar effects due to its structural features .
Antioxidant Properties
The presence of methoxy groups in the compound is believed to enhance its antioxidant capabilities. Research shows that compounds with similar structures can stabilize free radicals, which contributes to their protective effects against oxidative stress.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of the imidazolidine core.
- Introduction of substituents such as methoxy groups.
- Final acetamide formation through acylation reactions.
Case Studies on Derivatives
Recent research has focused on synthesizing various derivatives of this compound to explore their biological activities further. For example, modifications at different positions on the imidazolidine ring have been systematically studied for their effects on anticancer activity and antioxidant capacity .
Future Directions and Research Opportunities
The unique structure of this compound presents numerous opportunities for future research:
- Targeted Drug Delivery : Investigating the potential for this compound in targeted drug delivery systems due to its selective activity against cancer cells.
- Combination Therapies : Exploring its use in combination with other therapeutic agents to enhance efficacy and reduce side effects in cancer treatment.
Mechanism of Action
The mechanism by which N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The imidazolidinone ring and phenyl group are likely critical for its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural Comparison of Acetamide Derivatives
Physicochemical Properties
Table 2: Key Physicochemical Parameters
*Predicted using fragment-based methods. The methoxy group enhances solubility compared to S-metolachlor’s chloro substituent.
Metabolic and Environmental Stability
- S-Metolachlor : Undergoes oxidative metabolism in soil, forming hydroxylated derivatives (e.g., 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide), which may retain herbicidal activity or exhibit mutagenicity .
Biological Activity
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the modulation of inflammatory responses and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies and patents.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a methoxy group, an acetamide moiety, and an imidazolidinone ring. This unique structure contributes to its biological activity:
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.30 g/mol
This compound is believed to exert its effects primarily through modulation of tumor necrosis factor-alpha (TNFα) signaling pathways. TNFα is a critical cytokine involved in systemic inflammation and is implicated in various autoimmune diseases. The compound acts as a modulator of TNFα activity, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Key Mechanisms:
- Inhibition of TNFα Signaling : The compound may inhibit the binding of TNFα to its receptors, thereby reducing inflammatory responses.
- Regulation of Cytokine Production : It may also affect the expression of other pro-inflammatory cytokines, contributing to an overall anti-inflammatory effect.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory properties. These include:
- Reduction in Cytokine Levels : Studies have shown that related compounds can decrease levels of IL-6 and IL-1β in vitro.
- Inhibition of Macrophage Activation : The compound may prevent macrophage activation, which is a key event in the inflammatory response.
Antioxidant Activity
Some studies suggest that this compound may also possess antioxidant properties, which could further contribute to its therapeutic potential by mitigating oxidative stress associated with chronic inflammation.
In Vitro Studies
Several in vitro studies have investigated the biological activity of related compounds:
| Study | Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| Compound A | 5.0 | TNFα inhibition | |
| Compound B | 10.0 | IL-6 reduction | |
| Compound C | 7.5 | Antioxidant activity |
These studies highlight the potential efficacy of similar compounds in modulating inflammatory responses.
Q & A
Q. What established synthetic methodologies are used for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions such as nucleophilic substitutions or cycloadditions. For example:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for forming heterocyclic moieties, with optimized conditions including t-BuOH/H₂O solvent mixtures, Cu(OAc)₂ catalyst (10 mol%), and room-temperature stirring for 6–8 hours .
- Solvent polarity (e.g., DMF for polar intermediates) and stoichiometric ratios (1:1 alkyne/azide) are critical for yield. Post-synthesis purification via recrystallization (ethanol) or column chromatography ensures purity (>95%) .
Key Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | Cu(OAc)₂ (10 mol%) | 70–85% |
| Solvent | t-BuOH:H₂O (3:1) | – |
| Reaction Time | 6–8 hours (RT) | – |
Q. What spectroscopic and crystallographic techniques confirm structural identity?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1670–1680 cm⁻¹, NH at 3260–3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton/carbon environments (e.g., acetamide NH at δ 10.79 ppm, aromatic protons at δ 7.20–8.40 ppm) .
- X-ray Diffraction : Resolves crystal packing and H-bonding networks (e.g., triclinic P1 space group, dimer formation via N–H⋯N bonds) .
Example NMR Data (Compound 6b) :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| –NCH₂CO– | 5.38 | Singlet |
| Aromatic H | 7.20–8.40 | Multiplet |
| Triazole H | 8.36 | Singlet |
Q. Which structural features influence its reactivity and bioactivity?
- The imidazolidinone ring (2-oxo group) enhances hydrogen-bonding capacity, critical for target binding .
- Methoxypropan-2-yl side chain increases solubility and modulates pharmacokinetics .
- Phenyl substituents contribute to π-π stacking interactions in biological targets .
Advanced Research Questions
Q. How can synthesis be optimized to address low yields or impurities?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate stability .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 8 hours to 30 minutes) .
- Purification : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves co-eluting impurities .
Case Study :
- Replacing t-BuOH with DMF increased yield from 70% to 88% for a triazole intermediate .
Q. How do computational methods predict bioactivity or reactivity?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to identify electrophilic/nucleophilic sites. For example, the imidazolidinone carbonyl (LUMO = -1.8 eV) is a reactive site .
- Molecular Docking : Simulates binding to targets (e.g., cyclooxygenase-2) with binding energies ≤ -8.5 kcal/mol .
Key Workflow :
- Generate 3D conformers (e.g., using RDKit).
- Perform docking (AutoDock Vina) against PDB structures.
- Validate with MD simulations (NAMD, 100 ns trajectories) .
Q. How to resolve contradictions in biological assay data (e.g., IC₅₀ variability)?
- Standardization : Use identical cell lines (e.g., HepG2) and incubation times (24–48 hours) .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., UV-Vis kinetics) with cellular viability (MTT assay) .
- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test (p < 0.05 threshold) to identify outliers .
Example :
| Study | IC₅₀ (μM) | Assay Type |
|---|---|---|
| A | 12.3 ± 1.2 | Enzymatic (COX-2) |
| B | 28.7 ± 3.1 | Cellular (HepG2) |
Resolution: Variability attributed to differential membrane permeability in cellular assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
